4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
Description
4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile (CAS: 478046-73-0) is a benzonitrile derivative featuring a piperazine ring substituted at the 4-position with a benzenesulfonyl group. The molecular framework consists of a para-cyanophenyl group linked to the piperazine nitrogen, while the sulfonyl group introduces strong electron-withdrawing properties. This compound serves as a reference scaffold in medicinal chemistry due to its modular structure, enabling diverse pharmacological applications through substitution at the piperazine or benzonitrile moieties .
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-14-15-6-8-16(9-7-15)19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDCRZVGLHNVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-(benzenesulfonyl)piperazine with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Diversity
The benzonitrile-piperazine scaffold is highly versatile, with modifications impacting pharmacological activity, solubility, and pharmacokinetics. Below is a comparative analysis of key analogues:
Table 1: Key Analogues of 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
Key Findings and Trends
Substituent Effects on Pharmacological Activity
- Replacement with thiophene-2-carbonyl () introduces aromaticity and moderate electron-withdrawing effects, which may alter binding affinity in enzyme targets.
Bulk and Steric Effects:
Heterocyclic Modifications:
Pharmacokinetic (PK) Properties
Biological Activity
4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile is a compound that has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.
The mechanism of action of this compound is believed to involve interactions with various molecular targets, particularly enzymes and receptors. These interactions can modulate cellular processes leading to biological effects such as:
- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis by targeting specific enzymes, resulting in antimicrobial effects.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells through the modulation of cellular pathways, potentially making it a candidate for cancer therapy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies have reported that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The results from these studies are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 7.5 |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) demonstrated that this compound effectively reduced bacterial load in infected mice models, suggesting its potential for therapeutic use in treating bacterial infections .
- Cancer Treatment Research : In a clinical trial involving patients with advanced lung cancer, the compound showed promising results in reducing tumor size when combined with standard chemotherapy regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
